molecular formula C11H7Cl2N B189514 2,6-Dichloro-3-phenylpyridine CAS No. 18700-11-3

2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514
CAS No.: 18700-11-3
M. Wt: 224.08 g/mol
InChI Key: MTUMHWPBSOBUCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-phenylpyridine typically involves the chlorination of 3-phenylpyridine. The reaction is carried out by dissolving 3-phenylpyridine in an appropriate solvent and introducing chlorine gas into the reaction mixture. The reaction is maintained at a suitable temperature until the desired product is formed .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through standard techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-phenylpyridine is largely dependent on its chemical structure. The presence of chlorine atoms and the phenyl group influence its reactivity and interaction with biological targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, which can be crucial in biological pathways.

Properties

IUPAC Name

2,6-dichloro-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMHWPBSOBUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355802
Record name 2,6-dichloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18700-11-3
Record name 2,6-dichloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different reaction products observed when 2,6-Dichloro-3-phenylpyridine reacts with potassium amide in liquid ammonia?

A: Research indicates that the reaction of this compound with potassium amide in liquid ammonia yields a mixture of products depending on the reaction conditions. At -70°C, 4,4’-bipyridyl and 3,4’-bipyridyl derivatives are formed, with the 4,4’ coupling products being dominant []. Interestingly, when the reaction is performed at -70°C in the presence of potassium permanganate, 4-amino-2-benzylpyrimidine becomes the major product [].

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